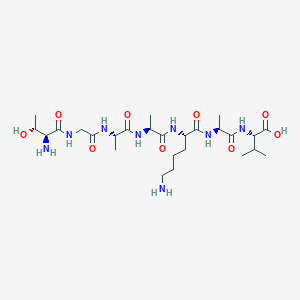
L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine is a peptide compound composed of the amino acids threonine, glycine, alanine, lysine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and immune modulation.
Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials, for various applications.
Mécanisme D'action
The mechanism of action of L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit signaling pathways, modulate enzyme activity, or alter protein-protein interactions. The exact molecular targets and pathways involved vary depending on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Threonyl-L-alanine:
L-Alanyl-L-lysine: A dipeptide studied for its antimicrobial properties.
Uniqueness
L-Threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to participate in various chemical reactions and its diverse applications in research and industry highlight its versatility compared to other similar compounds.
Propriétés
Numéro CAS |
825595-84-4 |
|---|---|
Formule moléculaire |
C26H48N8O9 |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H48N8O9/c1-12(2)20(26(42)43)34-23(39)15(5)32-24(40)17(9-7-8-10-27)33-22(38)14(4)31-21(37)13(3)30-18(36)11-29-25(41)19(28)16(6)35/h12-17,19-20,35H,7-11,27-28H2,1-6H3,(H,29,41)(H,30,36)(H,31,37)(H,32,40)(H,33,38)(H,34,39)(H,42,43)/t13-,14-,15-,16+,17-,19-,20-/m0/s1 |
Clé InChI |
XIMGAUYBHZTJDD-DEQFUCTLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
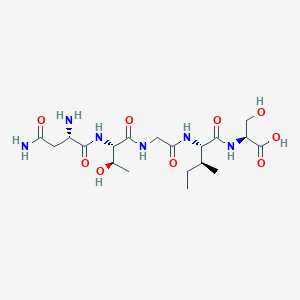
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
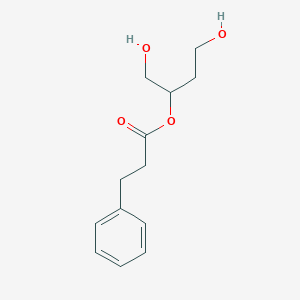
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
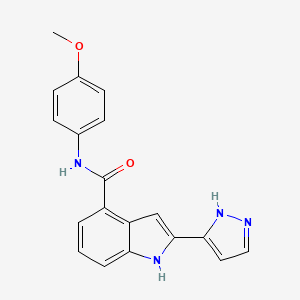
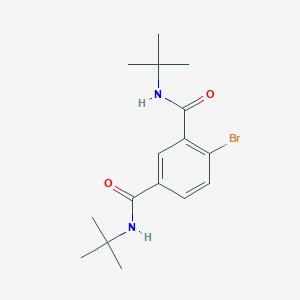
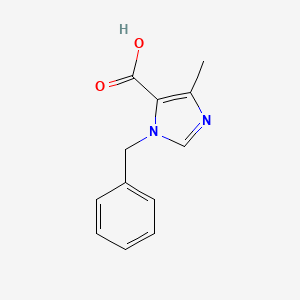
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)
